molecular formula C24H20N4O2S B2383341 N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide CAS No. 1171627-42-1

N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B2383341
CAS No.: 1171627-42-1
M. Wt: 428.51
InChI Key: LEONGJBKVRBKRD-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide” is a complex organic molecule. It has been mentioned in the context of synthetic developments of benzothiazole based anti-tubercular compounds . The compound’s structure includes a benzo[d]thiazol-2-yl group, a phenyl group, a pyridin-3-ylmethyl group, and a pyrrolidine-3-carboxamide group .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The yield was reported to be 65%. The synthesis involved various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was reported to be monoclinic, with specific dimensions and angles .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties were analyzed using various techniques. Its melting point was reported to be greater than 350°C . Spectroscopic data from IR, 1H NMR, 13C NMR, and mass spectrometry were also reported .

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved sources, benzothiazole derivatives have been studied for their anti-tubercular activity . They have shown inhibitory effects against M. tuberculosis .

Future Directions

Benzothiazole derivatives, including this compound, have shown promising anti-tubercular activity . Future research could focus on further optimizing the synthesis process, studying the compound’s mechanism of action in more detail, and evaluating its potential as a therapeutic agent in preclinical and clinical studies.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c29-22-13-18(16-27(22)19-8-2-1-3-9-19)23(30)28(15-17-7-6-12-25-14-17)24-26-20-10-4-5-11-21(20)31-24/h1-12,14,18H,13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEONGJBKVRBKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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